N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It features a benzyl group, a chloro group, and a thiophen-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the thiophen-2-ylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-2-azido-N-(thiophen-2-ylmethyl)acetamide or N-benzyl-2-thiocyanato-N-(thiophen-2-ylmethyl)acetamide.
Oxidation Reactions: Formation of N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)sulfoxide or sulfone.
Reduction Reactions: Formation of N-benzyl-2-amino-N-(thiophen-2-ylmethyl)acetamide.
Scientific Research Applications
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. The thiophen-2-ylmethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(p-tolyl)acetamide
- N-benzyl-2-chloro-N-(phenylmethyl)acetamide
- N-benzyl-2-chloro-N-(furfuryl)acetamide
Uniqueness
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-9-14(17)16(11-13-7-4-8-18-13)10-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQYBPVVJMZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CS2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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